Donepezil N-oxide

Description

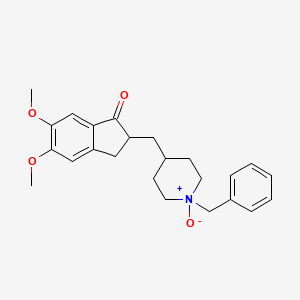

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil N-oxide is a primary metabolite and a known impurity of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard qualification, and overall drug safety and efficacy assessments. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its preparation, and a summary of analytical techniques for its characterization, including spectroscopic and chromatographic methods. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its metabolism in humans leads to several metabolites, including the pharmacologically active this compound.[1][2] The formation of this N-oxide occurs on the piperidine ring's nitrogen atom.[3] As a significant metabolite and potential impurity in the drug product, the synthesis and characterization of this compound are of paramount importance for pharmaceutical researchers and drug development professionals. This guide aims to provide a detailed technical overview of these aspects.

Synthesis of this compound

The most direct reported synthesis of this compound involves the oxidation of Donepezil.[3] A common method utilizes hydrogen peroxide in the presence of an acid, such as formic acid.[4]

Synthesis Pathway

The synthesis involves the direct oxidation of the tertiary amine in the piperidine ring of Donepezil to form the corresponding N-oxide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Atto, R.A., et al. (2011).[4]

Materials:

-

Donepezil hydrochloride

-

Hydrogen peroxide (30%)

-

Formic acid (98%)

-

Anhydrous sodium carbonate

-

Chloroform

-

Dry ether

-

Hydrochloric acid gas

Procedure:

-

In a suitable flask, dissolve Donepezil (e.g., 4.74 g, 12.5 mmol) in 98% formic acid (e.g., 19.4 g).

-

Cool the solution in an ice bath.

-

Add 30% hydrogen peroxide (e.g., 8.5 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

After 24 hours, neutralize the excess formic acid by the slow addition of anhydrous sodium carbonate with continuous cooling and stirring until the effervescence ceases.

-

Extract the resulting paste with chloroform (3 x 50 mL).

-

Combine the chloroform extracts and evaporate the solvent under vacuum to obtain the crude this compound.

-

For the preparation of the hydrochloride salt, dissolve the crude product in dry ether and pass gaseous hydrochloric acid through the solution.

Purification

The crude this compound can be further purified using column chromatography.[4] While specific conditions for this compound are not detailed in the available literature, a general approach for purifying similar compounds would involve:

Purification Workflow:

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Chemical Shifts for Donepezil [5]

| Donepezil | 1H NMR (ppm) | 13C NMR (ppm) |

| Aromatic Protons | 6.50 - 8.00 | 104.0 - 155.0 |

| Methoxy Protons | 3.64, 3.56 | 55.8, 55.7 |

| Benzyl CH2 | 4.14 | 60.1 |

| Piperidine & Indanone Protons | 1.08 - 3.37 | 28.0 - 53.0, 205.0 (C=O) |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The molecular formula is C24H29NO4, with a molecular weight of 395.5 g/mol .[6]

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C24H29NO4 | [6] |

| Molecular Weight | 395.5 g/mol | [6] |

| [M+H]+ | 396.2 | [7] |

| Key Fragment Ions (m/z) | 288.2, 91.1 | [7] |

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic N-O stretching vibration.

Table 3: Infrared Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm-1) | Reference |

| N-O Stretch | 955 | [3] |

Chromatographic Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in various matrices. Several HPLC methods have been developed for Donepezil and its impurities.[8]

Experimental Workflow for HPLC Analysis:

Table 4: Exemplary HPLC Conditions for Analysis of Donepezil and its Metabolites [8]

| Parameter | Condition |

| Column | X-Terra, RP8 |

| Mobile Phase | Acetonitrile 85% : 1% Acetic Acid 15% |

| Flow Rate | 1 mL/min |

| Detection | Photometric and Fluorimetric |

| Injection Volume | 50 µL |

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Table 5: Summary of Quantitative Data for this compound

| Parameter | Value | Technique/Method | Reference |

| Molecular Weight | 395.5 g/mol | Mass Spectrometry | [6] |

| [M+H]+ | 396.2 m/z | LC-MS/MS | [7] |

| Purity (of reference standard) | ≥98% | HPLC | [6] |

| IR N-O Stretch | 955 cm-1 | IR Spectroscopy | [3] |

| HPLC Linearity Range | 0.2 - 40 ng/mL (in plasma) | LC-MS/MS | [9] |

| HPLC Quantitation Limit | 0.1 - 0.3 ng/mL (fluorescent) | HPLC | [8] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis via oxidation of Donepezil is a straightforward and accessible method for obtaining this important metabolite and impurity. Its characterization relies on a suite of standard analytical techniques, with HPLC and mass spectrometry being central to its identification, quantification, and purity assessment. The data and protocols compiled herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical quality control. Further research to fully elucidate the 1H and 13C NMR spectra and to develop and validate a specific, high-resolution purification protocol would be beneficial for the scientific community.

References

- 1. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Synthesis of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis of Donepezil N-oxide, a primary metabolite of the Alzheimer's disease drug, Donepezil. The document details both chemical and enzymatic synthesis routes, purification strategies, and analytical characterization methods. The information is intended to equip researchers and drug development professionals with the necessary knowledge to produce and analyze this key metabolite for further pharmacological and metabolic studies.

Introduction

Donepezil is an acetylcholinesterase inhibitor that is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6.[1][2] One of the main metabolic pathways is N-oxidation of the piperidine ring, leading to the formation of this compound.[1][2] This metabolite is pharmacologically active and its characterization is crucial for a complete understanding of Donepezil's metabolic profile and potential drug-drug interactions.[3] This guide outlines established methodologies for the controlled, in vitro synthesis of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through the direct oxidation of the tertiary amine in the piperidine ring of the Donepezil molecule. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like formic acid.

Experimental Protocol: Oxidation using Hydrogen Peroxide and Formic Acid

This protocol is based on a described method for the N-oxidation of Donepezil.[4]

Materials:

-

Donepezil hydrochloride

-

Hydrogen peroxide (30% solution)

-

Formic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve Donepezil hydrochloride in a suitable solvent such as dichloromethane.

-

Add formic acid to the solution, followed by the slow, dropwise addition of hydrogen peroxide at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the product and evaporate the solvent to yield purified this compound.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Donepezil HCl | [4] |

| Oxidizing Agents | Hydrogen Peroxide, Formic Acid | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Product | This compound | [4] |

Logical Workflow for Chemical Synthesis

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound utilizes liver microsomes, which contain the necessary cytochrome P450 enzymes to catalyze the N-oxidation reaction. This method mimics the physiological metabolic process.

Experimental Protocol: Incubation with Human Liver Microsomes

This protocol is a generalized procedure for in vitro drug metabolism studies that can be adapted for the preparative synthesis of this compound.

Materials:

-

Donepezil

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (cold)

-

Centrifuge

Procedure:

-

Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the Donepezil stock solution to the pre-warmed incubation mixture.

-

Incubate the reaction at 37°C with gentle shaking for a specified period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

-

Terminate the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate the proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains Donepezil and its metabolites, including this compound.

-

The supernatant can then be concentrated and subjected to purification.

Data Presentation:

| Parameter | Typical Condition |

| Substrate Concentration | 1-50 µM |

| Microsomal Protein Conc. | 0.5-1.0 mg/mL |

| NADPH Concentration | 1 mM |

| Incubation Temperature | 37°C |

| Incubation Time | 30-120 minutes |

| Reaction Termination | Cold Acetonitrile/Methanol |

Signaling Pathway for Enzymatic Synthesis

Purification of this compound

Purification of this compound from both chemical and enzymatic reaction mixtures is essential to obtain a pure compound for subsequent analysis. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

General HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where Donepezil and its N-oxide show significant absorbance (e.g., around 268 nm or 315 nm) is used to monitor the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed, for example, by lyophilization or evaporation under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the definitive identification of this compound and for its quantification.

Data Presentation: LC-MS/MS Parameters

| Parameter | Typical Values |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ions (m/z) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For quantitative analysis, a validated HPLC-UV method is essential.

Data Presentation: HPLC-UV Method Parameters

| Parameter | Typical Values |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of buffer and organic solvent |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 268 nm or 315 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) |

| Injection Volume | 10-50 µL |

Experimental Workflow for Analysis

Conclusion

This technical guide has provided detailed methodologies for the in vitro synthesis, purification, and analysis of this compound. Both chemical and enzymatic routes offer viable options for producing this important metabolite for research applications. The successful implementation of these protocols will enable further investigation into the pharmacology, toxicology, and drug interaction potential of Donepezil and its metabolites, contributing to a more comprehensive understanding of its clinical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative HPLC-UV method for determination of serum sorafenib and sorafenib N-oxide and its application in hepatocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of nitroxide free radicals by hog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its therapeutic effect is primarily attributed to the potentiation of cholinergic neurotransmission in the brain.[1] The metabolism of donepezil is extensive, occurring primarily in the liver via cytochrome P450 enzymes, leading to several metabolites.[2][3] Among these is Donepezil N-oxide, an active metabolite formed through the N-oxidation of the piperidine ring.[2][4] While often considered a minor metabolite, its pharmacological activity warrants a detailed examination for a comprehensive understanding of donepezil's overall mechanism of action and potential for drug interactions. This technical guide provides a consolidated overview of the current knowledge on the pharmacological profile of this compound.

Metabolism and Synthesis

Donepezil undergoes hepatic metabolism involving O-dealkylation, hydroxylation, N-dealkylation, hydrolysis, and N-oxidation.[2][5] The N-oxidation of the piperidine nitrogen of donepezil results in the formation of this compound.[2][4] This metabolic pathway is one of the identified routes for donepezil's biotransformation in humans.[2]

Metabolic Pathway of Donepezil to this compound

The formation of this compound is a phase I metabolic reaction. While the specific P450 isoenzymes responsible for the N-oxidation of donepezil are not definitively identified in the available literature, the overall metabolism of donepezil is known to be mediated primarily by CYP2D6 and CYP3A4.[2]

Experimental Synthesis

An in-vitro synthesis of this compound has been described, providing a method for obtaining the compound for research purposes.[4]

Experimental Protocol: In-vitro Synthesis of this compound [4]

-

Reaction Mixture: Donepezil HCl is reacted with hydrogen peroxide and formic acid.

-

Temperature: The reaction is carried out at room temperature.

-

Monitoring: The progress of the reaction can be followed by ultraviolet (UV) spectrophotometry at a maximum absorbance (λmax) of 268 nm at 37 °C.

-

Product: The reaction yields this compound, which has been characterized using spectroscopic techniques.[4]

Note: This protocol provides a general outline. For detailed experimental parameters, including reactant concentrations, reaction times, and purification methods, it is advisable to consult the primary literature.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its inhibition of cholinesterase.

Acetylcholinesterase Inhibition

This compound has been shown to be an active metabolite that inhibits cholinesterase activity.[6] In vitro studies have demonstrated its ability to inhibit cholinesterase in human erythrocytes in a concentration-dependent manner.[7]

| Concentration (µM) | Erythrocyte Cholinesterase Inhibition (%) |

| 20 | 45.54 |

| 10 | 37.50 |

| 5 | 19.64 |

While these data confirm the inhibitory activity of this compound, specific IC50 or Ki values, which are crucial for a precise quantitative comparison with the parent drug, are not yet available in the published literature.

Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method) [8]

A standard method for determining cholinesterase activity is the Ellman's assay, which can be adapted to assess the inhibitory potential of compounds like this compound.

-

Principle: The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

DTNB solution

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound solution (this compound at various concentrations)

-

-

Procedure (General Outline): a. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. b. Add the AChE enzyme solution to each well and incubate. c. Initiate the reaction by adding the ATCI substrate solution. d. Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. e. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). f. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Pharmacokinetics

Detailed pharmacokinetic parameters specifically for this compound, such as its bioavailability, half-life, clearance, and volume of distribution, are not extensively documented in the available literature. However, some general information regarding the metabolites of donepezil can provide some insights.

It has been noted that the metabolites of donepezil have half-lives similar to the parent drug.[2] For donepezil, the elimination half-life is approximately 70 hours.[9] The primary route of elimination for donepezil and its metabolites is renal.[10]

One study has suggested that the metabolites of donepezil exhibit minimal brain permeability, with the parent drug being the primary species crossing the blood-brain barrier.[3] This is a critical factor in determining the central nervous system effects of this compound.

| Parameter | Donepezil (Parent Drug) | This compound (Metabolite) |

| Bioavailability | 100% (oral)[11] | Data not available |

| Half-life (t½) | ~70 hours[9] | Suggested to be similar to parent drug[2] |

| Clearance (Cl/F) | 0.13 L/hr/kg[9] | Data not available |

| Volume of Distribution (Vd) | 12 L/kg[9] | Data not available |

| Protein Binding | ~96%[12] | Data not available |

| Blood-Brain Barrier Permeability | Readily crosses[12] | Suggested to be minimal[3] |

Signaling Pathway Interactions

The parent compound, donepezil, has been shown to interact with various signaling pathways beyond its primary action on acetylcholinesterase. These include effects on nicotinic and muscarinic acetylcholine receptors and modulation of the PI3K/Akt and MAPK signaling pathways.[1][11][13][14][15] However, there is currently no direct evidence from the reviewed literature to indicate whether this compound shares these pleiotropic effects. Further research is required to elucidate the potential interaction of this metabolite with these critical neuronal signaling cascades.

References

- 1. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. longdom.org [longdom.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medicineinnovates.com [medicineinnovates.com]

- 14. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Donepezil N-oxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy lies in its ability to increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.[1] The metabolism of Donepezil is extensive, occurring primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[1][2] Among these, Donepezil N-oxide is a notable, pharmacologically active metabolite formed through the N-oxidation pathway.[3] This technical guide provides an in-depth overview of this compound, focusing on its formation, quantification, and biological activity, with detailed experimental protocols and data presented for the scientific community.

Metabolic Pathway of Donepezil to this compound

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 isoforms CYP3A4 and CYP2D6.[1][2] The metabolic transformations include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation.[1] N-oxidation of the piperidine ring nitrogen of Donepezil results in the formation of this compound.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the plasma concentrations of Donepezil and its metabolites, as well as the in vitro biological activity of this compound.

| Compound | Plasma Concentration Range (ng/mL) in Alzheimer's Disease Patients |

| Donepezil | 10 - 106[3] |

| 5-O-desmethyl-donepezil | 0.07 - 2.8[3] |

| 6-O-desmethyl-donepezil | 1.2 - 36[3] |

| This compound | 0.5 - 45.4 [3] |

| Table 1: Plasma concentrations of Donepezil and its metabolites in patients undergoing treatment. |

| Compound | Concentration (µM) | % Inhibition of Erythrocyte Cholinesterase |

| This compound | 5 | 19.64[5] |

| 10 | 37.50[5] | |

| 20 | 45.54[5][6] | |

| Table 2: In vitro cholinesterase inhibitory activity of this compound. |

Experimental Protocols

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol outlines the general procedure for studying the formation of this compound from Donepezil using human liver microsomes.

Materials:

-

Donepezil hydrochloride

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Donepezil in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Donepezil substrate (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-incubated microsome mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the sample for the presence of this compound using a validated LC-MS/MS method.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Add a suitable extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and ethyl acetate).

-

Vortex the mixture vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Cholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the different concentrations of this compound to the respective wells.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

Signaling Pathways Modulated by Donepezil

Beyond its primary role as an acetylcholinesterase inhibitor, Donepezil has been shown to modulate several intracellular signaling pathways, which may contribute to its neuroprotective effects. The direct effects of this compound on these pathways are less characterized, but it is plausible that as an active metabolite, it may share some of these activities.

PI3K/Akt Signaling Pathway

Donepezil has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is crucial for promoting cell survival and neuroprotection. Activation of this pathway by Donepezil can lead to the inhibition of apoptosis and a reduction in oxidative stress in neuronal cells.[9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another signaling cascade influenced by Donepezil.[10][11] This pathway is involved in cell proliferation, differentiation, and survival. Donepezil's interaction with this pathway may contribute to its neurotrophic and anti-inflammatory effects.[10]

Neuroinflammatory Signaling

Donepezil has been shown to exert anti-inflammatory effects by modulating signaling pathways in microglia, the resident immune cells of the central nervous system.[12] It can attenuate the production of pro-inflammatory mediators by inhibiting the canonical NF-κB signaling pathway.[12] This action is independent of its cholinesterase inhibitory activity and may contribute to its overall therapeutic benefit in Alzheimer's disease.

Conclusion

This compound is a significant and pharmacologically active metabolite of Donepezil. Its formation via N-oxidation is a key metabolic pathway. The quantitative data on its plasma concentrations and cholinesterase inhibitory activity underscore its potential contribution to the overall therapeutic effect of Donepezil. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating the metabolism and activity of Donepezil and its metabolites. Furthermore, the emerging understanding of Donepezil's influence on various signaling pathways opens new avenues for research into its neuroprotective and disease-modifying potential, where the role of this compound warrants further investigation. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of drug development and neuropharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. caymanchem.com [caymanchem.com]

- 7. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Donepezil on Vascular Dementia in Rats via PI3K/AKT Pat...: Ingenta Connect [ingentaconnect.com]

- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Identification of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Donepezil N-oxide, a significant metabolite of the acetylcholinesterase inhibitor, Donepezil. The document details the metabolic pathways leading to its formation, analytical methodologies for its detection and quantification, and its pharmacological activity. Experimental protocols and quantitative data are presented to support researchers in the field of drug metabolism and neuropharmacology.

Discovery and Metabolic Identification

Donepezil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1] One of the key metabolic pathways is N-oxidation, which leads to the formation of this compound (also referred to as M6 in some literature).[1][2] This biotransformation occurs at the nitrogen atom of the piperidine ring.

The identification of this compound as a metabolite has been confirmed through in vitro studies using human, rat, and mouse liver microsomes.[3] In these experiments, the formation of various metabolites, including the N-oxide, was observed following incubation of Donepezil with liver microsomal preparations in the presence of NADPH.[3] Further in vivo studies in healthy volunteers administered with radiolabeled 14C-donepezil have also identified this compound as one of the metabolites present in plasma and excreted.[2]

Metabolic Pathway of Donepezil to this compound

The formation of this compound is a Phase I metabolic reaction. The primary enzyme systems responsible for this transformation are the cytochrome P450 enzymes located in the liver.

Quantitative Data

This compound is a pharmacologically active metabolite, exhibiting inhibitory activity against acetylcholinesterase (AChE).[4] The following tables summarize the available quantitative data for this compound in comparison to its parent drug, Donepezil.

Cholinesterase Inhibitory Activity

| Compound | Enzyme | Source | Parameter | Value | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Rat Brain | IC50 | 6.7 nM | [5] |

| Butyrylcholinesterase (BuChE) | Rat Plasma | IC50 | 7,300 nM | [5] | |

| This compound | Cholinesterase (ChE) | Human Erythrocytes | % Inhibition @ 20 µM | 45.5% |

Pharmacokinetic Parameters of Donepezil (Parent Drug)

Specific pharmacokinetic parameters for this compound are not extensively reported in the literature. The following table provides the pharmacokinetic parameters for the parent drug, Donepezil, in humans.

| Parameter | Value | Unit | Reference |

| Bioavailability | ~100 | % | [6] |

| Tmax | 3 - 4 | hours | [6] |

| Cmax (5 mg dose) | 8.34 | ng/mL | [6] |

| AUC (5 mg dose) | 221.90 - 225.36 | ng.hr/mL | [6] |

| Volume of Distribution (Vd) | 12 - 16 | L/kg | [6] |

| Plasma Protein Binding | ~96 | % | [6] |

| Clearance | 0.13 - 0.19 | L/hr/kg | [6] |

| Half-life (t1/2) | ~70 | hours | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and characterization of this compound.

In Vitro Synthesis of this compound

Objective: To chemically synthesize this compound for use as a reference standard.

Method: Based on the procedure described by Atto et al. (2011).[4]

Materials:

-

Donepezil HCl

-

Hydrogen Peroxide (H2O2)

-

Formic Acid

-

Ethanol

-

Spectrophotometer

Procedure:

-

A solution of Donepezil HCl is prepared in a suitable solvent.

-

Hydrogen peroxide and formic acid are added to the solution at room temperature.

-

The reaction mixture is stirred, and the progress of the N-oxidation reaction is monitored using a UV spectrophotometer at a wavelength of 268 nm at 37°C.[4]

-

The reaction is followed until completion, which is indicated by the appearance of a new wavelength or stabilization of the absorbance reading.

-

The resulting this compound can be further purified using chromatographic techniques if necessary.

In Vitro Metabolism of Donepezil in Liver Microsomes

Objective: To identify the metabolites of Donepezil, including this compound, formed by liver enzymes.

Method: Adapted from Kim et al. (2021).[3]

Materials:

-

Donepezil

-

Human, rat, or mouse liver microsomes (1 mg/mL)

-

β-NADPH (20 mM stock solution)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethylsulfoxide (DMSO)

-

Methanol (cold)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Donepezil in DMSO.

-

In a microcentrifuge tube, combine 50 µM Donepezil and 1 mg/mL of microsomal proteins in 400 µL of 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding β-NADPH to a final concentration of 1.0 mM.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the proteins.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in human plasma samples.

Method: Based on the method described by Mano et al. (2016).[8]

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal standard (e.g., an analog of Donepezil)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Water

-

Nitrogen gas evaporator

-

LC-MS/MS system with a C18 column (e.g., Cadenza CD-C18)

-

Mobile phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate)

Procedure:

-

Sample Preparation (SPE):

-

Pre-condition the SPE cartridge with methanol followed by water.

-

To 100 µL of human plasma, add 10 µL of the internal standard solution.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and a low percentage of methanol in water.

-

Elute the analytes (Donepezil and its metabolites) with methanol.

-

Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of acetonitrile and an aqueous buffer.

-

Detect the analytes using electrospray ionization in positive mode with multiple reaction monitoring (MRM).

-

The MRM transitions for this compound would be specific to its precursor and product ions.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

-

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound on cholinesterase.

Method: A generalized protocol based on the Ellman's method.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the cholinesterase enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by the uninhibited enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

The rate of color change is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

Signaling Pathways

While the primary mechanism of action of Donepezil and its active metabolites is the inhibition of acetylcholinesterase, research on Donepezil suggests potential effects on other neuronal signaling pathways that may contribute to its therapeutic and neuroprotective effects.[3] It is plausible that this compound, as a pharmacologically active metabolite, may share some of these effects, although direct studies on the N-oxide are limited.

The neuroprotective effects of Donepezil have been linked to the activation of the PI3K-Akt pathway and the modulation of nicotinic acetylcholine receptors (nAChRs). These pathways are crucial for cell survival and plasticity. Donepezil has also been shown to protect against glutamate-induced neurotoxicity, an effect that involves nAChR-PI3K-Akt and MAPK signaling pathways.

Further research is warranted to specifically elucidate the effects of this compound on these and other neuronal signaling cascades to fully understand its contribution to the overall pharmacological profile of Donepezil.

Conclusion

This compound is a key, pharmacologically active metabolite of Donepezil, formed through hepatic N-oxidation. Its discovery and identification have been crucial for a comprehensive understanding of Donepezil's metabolism and disposition. Standardized protocols for its synthesis and quantification are essential for further pharmacological and toxicological evaluation. The data presented in this guide, along with the detailed experimental methodologies, provide a solid foundation for researchers and professionals in the field of drug development and neuropharmacology to advance the study of Donepezil and its metabolites. Future investigations should focus on elucidating the specific pharmacokinetic profile of this compound and its precise role in the neuroprotective signaling pathways influenced by its parent compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

The Role of Cytochrome P450 Enzymes in Donepezil N-oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy is influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism. A key metabolic pathway for donepezil is N-oxidation, leading to the formation of the donepezil N-oxide metabolite (M6). This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved in donepezil N-oxidation and their kinetic parameters is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring optimal therapeutic outcomes. This technical guide provides an in-depth overview of the role of CYP enzymes in donepezil N-oxidation, summarizing available data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Donepezil Metabolism Overview

Donepezil undergoes extensive hepatic metabolism through several pathways, including O-demethylation, hydroxylation, N-debenzylation, and N-oxidation[1][2][3]. The major CYP enzymes responsible for the overall metabolism of donepezil are CYP3A4 and CYP2D6, with minor contributions from CYP1A2[4]. The formation of this compound (M6) is a significant pathway in the biotransformation of donepezil[4].

dot

Caption: Metabolic Pathway of Donepezil N-oxidation.

Role of Specific CYP Enzymes in Donepezil N-oxidation

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for donepezil N-oxidation. CYP2D6 also contributes to this metabolic pathway, albeit to a lesser extent.

Quantitative Data on Enzyme Kinetics

While the involvement of CYP3A4 and CYP2D6 in donepezil N-oxidation is established, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound by individual human CYP isoforms are not extensively reported in the publicly available scientific literature. The following tables summarize the available qualitative and quantitative information regarding the role of these enzymes in overall donepezil metabolism, which provides context for their involvement in N-oxidation.

Table 1: CYP Enzymes Involved in Overall Donepezil Metabolism

| CYP Isoform | Role in Overall Metabolism | Primary Metabolic Pathways Catalyzed | Reference |

| CYP3A4 | Major | N-debenzylation, O-demethylation, N-oxidation | [2] |

| CYP2D6 | Major | O-demethylation, N-oxidation | [2] |

| CYP1A2 | Minor | Not specified | [4] |

Table 2: Kinetic Parameters for this compound Formation

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP3A4 | Not Reported | Not Reported | - |

| CYP2D6 | Not Reported | Not Reported | - |

| Human Liver Microsomes | Not Reported | Not Reported | - |

Note: Specific kinetic constants (Km and Vmax) for donepezil N-oxidation by individual CYP isoforms or in human liver microsomes are not available in the reviewed literature. The table is presented to highlight this data gap.

Experimental Protocols

To investigate the kinetics of donepezil N-oxidation, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes can be performed.

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Donepezil N-oxidation in Human Liver Microsomes

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of this compound in pooled human liver microsomes.

Materials:

-

Donepezil hydrochloride

-

This compound (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the incubation mixture)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of donepezil in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of working solutions of donepezil by diluting the stock solution with the incubation buffer to achieve a range of final concentrations (e.g., 0.5 - 200 µM).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the HLM suspension in potassium phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension, donepezil working solutions, and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, add the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), followed by the donepezil working solution.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

-

Prepare a calibration curve using the this compound reference standard.

-

-

Data Analysis:

-

Calculate the rate of formation of this compound (pmol/min/mg protein) for each substrate concentration.

-

Plot the reaction velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

-

dot

Caption: Experimental Workflow for Determining Donepezil N-oxidation Kinetics.

Protocol 2: Identification of CYP Isoforms Involved in Donepezil N-oxidation using Recombinant Human CYP Enzymes

Objective: To determine the relative contribution of specific CYP isoforms (e.g., CYP3A4, CYP2D6) to the N-oxidation of donepezil.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase

-

Control microsomes (without CYP expression)

-

All other materials as listed in Protocol 1

Procedure:

-

Incubation:

-

Follow the incubation procedure described in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes (at a specific concentration, e.g., 10-50 pmol/mL).

-

Use a single, fixed concentration of donepezil (ideally near the Km value if known, otherwise a concentration that yields a detectable metabolite level, e.g., 50 µM).

-

Include a control incubation with control microsomes to assess non-enzymatic degradation.

-

-

Sample Processing and LC-MS/MS Analysis:

-

Follow the procedures described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of this compound formation for each recombinant CYP isoform.

-

Compare the rates of formation across the different CYP isoforms to determine which enzymes are capable of catalyzing the reaction and their relative activities.

-

Conclusion

The N-oxidation of donepezil is a significant metabolic pathway primarily catalyzed by CYP3A4, with a minor contribution from CYP2D6. While the qualitative roles of these enzymes are understood, a notable gap exists in the public domain regarding the specific kinetic parameters (Km and Vmax) for this reaction. The experimental protocols detailed in this guide provide a framework for researchers to investigate these kinetics, which would be invaluable for refining physiologically based pharmacokinetic (PBPK) models for donepezil and for better predicting its drug-drug interaction potential. Further research to quantify the kinetics of donepezil N-oxidation is warranted to enhance our understanding of its metabolism and to optimize its clinical use.

References

Spontaneous Rearrangement of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes metabolism to various derivatives, including Donepezil N-oxide. This N-oxide is characterized by its instability, leading to a spontaneous rearrangement. This technical guide provides a comprehensive overview of the synthesis, kinetics, and the proposed mechanism of this spontaneous rearrangement. Quantitative data from existing literature is tabulated for clarity, and detailed experimental protocols are provided. The proposed rearrangement pathway, analogous to a Polonovski-type reaction, is visualized through a chemical reaction diagram.

Introduction

Donepezil is a piperidine-based, reversible inhibitor of acetylcholinesterase.[1] In vivo, it is metabolized through cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, leading to several metabolites, including the pharmacologically active this compound.[2] The N-oxidation occurs on the nitrogen atom of the piperidine ring.[3] This metabolite is unstable and undergoes a "series of rearrangements."[3][4] Understanding the degradation pathway of Donepezil and its metabolites is crucial for drug stability, impurity profiling, and ensuring therapeutic efficacy and safety. This guide focuses on the spontaneous rearrangement of this compound, a process of significant interest in pharmaceutical sciences.

Synthesis of this compound

This compound can be synthesized in vitro from Donepezil hydrochloride. The most commonly cited method involves the oxidation of the piperidine nitrogen.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: Dissolve 1 gram of Donepezil hydrochloride in 25 mL of formic acid.

-

Oxidation: To this solution, add 8.5 mL of hydrogen peroxide (H₂O₂) dropwise while stirring. Continue stirring at room temperature for 24 hours.

-

Neutralization: Carefully neutralize the excess formic acid with anhydrous sodium carbonate, ensuring the reaction mixture is cooled during this exothermic process.

-

Extraction: Extract the resulting paste with three 50 mL portions of dry chloroform.

-

Solvent Removal: Combine the chloroform extracts and evaporate the solvent under vacuum.

-

Salt Formation: Dissolve the resulting this compound in dry ether and bubble hydrogen chloride gas (generated from the reaction of sodium chloride and sulfuric acid) through the solution for 30 minutes.

-

Isolation: A white precipitate of this compound hydrochloride will form. Evaporate the ethereal layer and store the product in a dry, closed container in a refrigerator.[3]

Spontaneous Rearrangement of this compound

This compound is known to be unstable and undergoes spontaneous rearrangement, particularly under thermal stress.[3] This rearrangement has been observed to follow first-order kinetics.[3][5]

Kinetic Data

A kinetic study of the thermal rearrangement of this compound in dry ethanol at 37 °C was conducted by monitoring the change in absorbance using a UV spectrophotometer at a λmax of 268 nm.[3] The results of this study are summarized in the table below.

| Parameter | Value | Conditions | Reference |

| Reaction Order | First-Order | 37 °C in dry ethanol | [3][4] |

| Wavelength for Monitoring | λmax = 268 nm | UV Spectrophotometry | [3][5] |

Experimental Protocol: Kinetic Measurement of Rearrangement

The following protocol was used to determine the kinetics of the rearrangement:

-

Stock Solution Preparation: Prepare a stock solution by dissolving approximately 0.01g of this compound in 10 mL of dry ethanol.

-

Incubation: Maintain the stock solution in a constant temperature water bath at 37 °C.

-

Monitoring: Monitor the reaction by measuring the UV absorbance at 268 nm at different time intervals until the reaction is 70-95% complete.

-

Data Analysis: The rate constant (k) for the rearrangement can be obtained by plotting the natural logarithm of the concentration of this compound versus time.[3]

Proposed Mechanism of Rearrangement and Products

The spontaneous rearrangement of this compound is proposed to proceed through a mechanism analogous to the Polonovski reaction . The Polonovski reaction involves the reaction of a tertiary amine N-oxide with an activating agent, such as an acid anhydride, to form an iminium ion intermediate.[6] In the case of this compound synthesized using formic acid, a formate ester of the N-oxide can form in situ, which then initiates the rearrangement.

The reaction is believed to proceed as follows:

-

Activation: The N-oxide is activated, potentially by residual acid or upon heating, leading to a reactive intermediate.

-

Iminium Ion Formation: This intermediate undergoes elimination to form an iminium ion.

-

Fragmentation: The iminium ion is unstable and fragments, leading to the observed products.

One of the identified rearrangement products is benzaldehyde .[3] This suggests a cleavage of the N-benzyl bond. The other major product would be a piperidine-containing fragment.

Proposed Rearrangement Pathway

Caption: Proposed pathway for the spontaneous rearrangement of this compound.

Characterization of this compound and its Rearrangement

Spectroscopic methods are essential for the characterization of this compound and for monitoring its rearrangement.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for this compound hydrochloride.

| Spectroscopic Method | Key Data | Reference |

| Melting Point | 166 °C (decomposed) | [3] |

| UV (in ethanol) | λmax = 268 nm | [3] |

| Infrared (KBr) | 3019 cm⁻¹ (aromatic C-H), 1717 cm⁻¹ (C=O), 1591 cm⁻¹ (aromatic C=C), 1314 cm⁻¹ (C-N), 942 cm⁻¹ (N-O) | [3] |

Experimental Workflow for Analysis

References

Unraveling the Molecular Architecture of Donepezil N-oxide: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Donepezil N-oxide, a primary metabolite of the Alzheimer's disease drug Donepezil, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a meticulous overview of the analytical techniques and experimental protocols instrumental in deciphering the molecule's precise chemical structure.

This compound is a significant metabolite formed in the human body following the administration of Donepezil. A thorough understanding of its structure is paramount for comprehending the drug's metabolic fate, pharmacokinetic profile, and for the identification of potential impurities in pharmaceutical formulations. This guide synthesizes data from various analytical methodologies to present a holistic view of the this compound structure.

Spectroscopic and Spectrometric Data Analysis

The structural confirmation of this compound (C₂₄H₂₉NO₄, CAS No. 120013-84-5) has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the definitive structure elucidation of this compound. The formation of the N-oxide on the piperidine ring of Donepezil induces notable changes in the chemical shifts of neighboring protons and carbons.

A study on the in-vitro synthesis and characterization of this compound revealed significant downfield shifts in the ¹H NMR spectrum for the protons of the piperidine moiety.[1] This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide group.

The ¹³C NMR spectral data further corroborates the N-oxidation. The table below summarizes the change in chemical shift (Δδ) for key carbon atoms in the piperidine ring upon oxidation, as reported in the literature.[1]

| Carbon Atom | Δδ (ppm) (this compound vs. Donepezil) |

| Cα (axial) | - |

| Cβ (equatorial) | - |

Detailed, fully assigned ¹H and ¹³C NMR data with specific chemical shifts, multiplicities, and coupling constants, while referenced in literature, are often proprietary to the manufacturers of reference standards.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The nominal mass of this compound is 395.5 g/mol , consistent with the addition of an oxygen atom to the Donepezil molecule (molecular weight 379.5 g/mol ).

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) is particularly informative for localizing the site of oxidation. Characteristic fragment ions for this compound have been identified at m/z 91.1, 151.1, 243.1, and 288.2. The ion at m/z 91.1 corresponds to the benzyl fragment, a common feature in the mass spectra of Donepezil and its derivatives. The other fragments arise from cleavages within the piperidine and indanone moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides evidence for the presence of the N-oxide functional group. A characteristic N-O stretching band for this compound has been observed at 955 cm⁻¹.[1] This absorption is absent in the IR spectrum of the parent Donepezil molecule.

Experimental Protocols

The successful elucidation of the this compound structure relies on the meticulous application of standardized experimental protocols.

Synthesis of this compound (In Vitro)

An established laboratory-scale synthesis involves the direct oxidation of Donepezil hydrochloride.[1]

Materials:

-

Donepezil Hydrochloride

-

Hydrogen Peroxide (H₂O₂)

-

Formic Acid (HCOOH)

-

Solvents for extraction and purification (e.g., dichloromethane, methanol)

Procedure:

-

Donepezil hydrochloride is dissolved in a suitable solvent.

-

A mixture of hydrogen peroxide and formic acid is added to the solution.

-

The reaction is stirred at room temperature for a specified period.

-

The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard (e.g., Tetramethylsilane - TMS) may be added for chemical shift calibration.

Data Acquisition:

-

Standard ¹H and ¹³C NMR spectra are acquired.

-

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Sample Introduction:

-

The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for online separation.

Data Acquisition:

-

Full scan mass spectra are acquired to determine the molecular ion peak.

-

Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion of this compound as the precursor ion and inducing fragmentation to generate a characteristic product ion spectrum.

Visualizing the Molecular Landscape

To better illustrate the relationships and processes involved in the study of this compound, the following diagrams have been generated.

Conclusion

The structural elucidation of this compound is a critical component of Donepezil's overall drug profile. Through the synergistic application of NMR, MS, and IR spectroscopy, a definitive molecular structure has been established. This technical guide provides researchers and drug development professionals with a foundational understanding of the analytical methodologies and key data points that underpin our knowledge of this important metabolite. The continued availability of well-characterized reference standards will be essential for ongoing research and quality control in the pharmaceutical industry.

References

Biological Activity of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Its therapeutic action is primarily attributed to the enhancement of cholinergic neurotransmission in the brain.[1] Upon administration, donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites.[3] Among these is Donepezil N-oxide, a distinct but minor metabolite formed through the N-oxidation of the piperidine ring.[4] While often overshadowed by the parent compound, this compound is pharmacologically active and contributes to the overall therapeutic and toxicological profile of donepezil.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway.

Quantitative Analysis of Cholinesterase Inhibition

This compound has been demonstrated to be an active inhibitor of cholinesterases. The following tables summarize the available quantitative data on its inhibitory activity, alongside comparative data for the parent drug, donepezil.

| Compound | Enzyme Source | Concentration (µM) | % Inhibition | Reference |

| This compound | Erythrocyte Cholinesterase | 20 | 45.54 | [4] |

| 10 | 37.50 | [4] | ||

| 5 | 19.64 | [4] | ||

| Plasma Cholinesterase | Not Specified | Active | [4] |

| Compound | Enzyme | IC50 (nM) | Reference |

| Donepezil | AChE | 6.7 | [6][7] |

| BuChE | 7138 | [3] |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Electrometric Method)

This protocol describes a method for determining the cholinesterase inhibitory activity of this compound based on the electrometric measurement of pH changes resulting from the enzymatic hydrolysis of acetylcholine.

Materials:

-

This compound

-

Acetylcholine iodide (substrate)

-

Phosphate buffer (pH 8.0)

-

Distilled water

-

pH meter

-

1.5 mL microcentrifuge tubes

-

Water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

In a 1.5 mL microcentrifuge tube, mix the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 5, 10, 20 µM).

-

Add a known amount of erythrocyte or plasma cholinesterase to the tube.

-

Incubate the mixture at 37°C for a defined period.

-

Initiate the enzymatic reaction by adding a solution of acetylcholine iodide.

-

Measure the initial pH of the reaction mixture.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Measure the final pH of the reaction mixture.

-

The change in pH (ΔpH) is proportional to the cholinesterase activity.

-

Calculate the percentage of inhibition by comparing the ΔpH in the presence of this compound to the ΔpH of a control reaction without the inhibitor.

Quantification of this compound in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound standard

-

Internal standard (e.g., disopyramide)

-

n-hexane, dichloromethane, ethyl acetate (for extraction)

-

Acetonitrile, acetic acid (for mobile phase)

-

HPLC system with a C18 reversed-phase column

-

Photometric and fluorimetric detectors

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard.

-

Alkalinize the sample.

-

Extract the analytes using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., X-Terra, RP8)

-